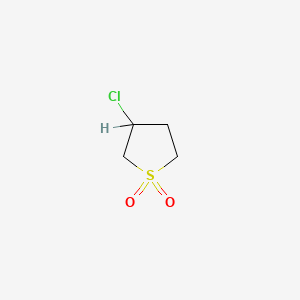
3-(4-Acetylphenyl)propanoic acid
Descripción general
Descripción
3-(4-Acetylphenyl)propanoic acid is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da . It is also known by other names such as Benzenepropanoic acid, 4-acetyl- .
Molecular Structure Analysis
The InChI code for 3-(4-Acetylphenyl)propanoic acid is 1S/C11H12O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(4-Acetylphenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 192.21 . The compound is sealed in dry, room temperature conditions for storage .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 3-(4-Acetylphenyl)propanoic acid derivatives, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, have been synthesized to improve chemical stability and liposolubility. These compounds have been studied for their crystal structure and stereochemistry using X-ray single crystal diffraction analysis, providing insights into molecular design and drug development (Chen et al., 2016).
Molecular Characterization
- Molecular structure, hyperpolarizability, and electronic properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been examined using various spectroscopic techniques. This research helps in understanding the electronic and geometric properties of such molecules, which can be relevant in material science and nanotechnology (Raju et al., 2015).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown antibacterial and antifungal activities. These compounds offer potential avenues for developing new antimicrobial agents (Baranovskyi et al., 2018).
Biofuel Research
- Investigations into the thermochemistry and kinetics of esters like ethyl propanoate and methyl butanoate, related to 3-(4-acetylphenyl)propanoic acid, have been conducted. This research contributes to understanding the decomposition reactions and formation of intermediate products, which is crucial in developing efficient biofuels (El‐Nahas et al., 2007).
Advanced Oxidation Processes
- The degradation of organic pollutants, such as 2,4-dichlorophenoxyacetic acid, using advanced oxidation processes, has been studied. This research is significant for environmental chemistry and wastewater treatment, providing insights into the removal of harmful substances from water sources (Sun & Pignatello, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-(4-acetylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALDELVQASOQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310302 | |
| Record name | 3-(4-acetylphenyl) propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)propanoic acid | |
CAS RN |
39105-51-6 | |
| Record name | NSC225076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-acetylphenyl) propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)
![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)




![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)



![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)

